2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide
Overview
Description
The compound is an amide derivative of a pyrazole ring with a boronic ester group. Boronic esters are commonly used in organic synthesis, particularly in Suzuki coupling reactions . The pyrazole ring is a common motif in medicinal chemistry, known for its bioactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized using techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Chemical Reactions Analysis
As a boronic ester, this compound could potentially participate in Suzuki coupling reactions. The amide group might also undergo various reactions typical for this functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific substituents on the pyrazole ring and the boronic ester group .Scientific Research Applications
DNA Damage and Repair Mechanisms
2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide has been studied in the context of DNA damage and repair mechanisms. Temozolomide, a similar compound, induces DNA damage, which is repaired by enzymes such as O6-alkylguanine alkyltransferase (ATase) and poly(ADP-ribose) polymerase-1 (PARP-1)–dependent base excision repair. These studies offer insights into the molecular interactions and pathways that may also be relevant for 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide, especially in the context of therapeutic applications like cancer treatment (Plummer et al., 2005).
Predictive Value in Treatment Responses
Research has also highlighted the potential of compounds like 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide in predicting treatment responses in certain diseases. For example, the methylation status of the MGMT promoter is a predictive marker in glioblastoma patients treated with alkylating agents like temozolomide. The findings from these studies could be extrapolated to understand how 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide might behave in similar scenarios, potentially serving as a predictive marker for treatment responses (Hegi et al., 2004).
Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of related compounds have been studied extensively, providing a basis for understanding how 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide might be processed in the body. These studies encompass the analysis of how drugs are absorbed, metabolized, and excreted, insights that are crucial for drug development and therapeutic applications (Kinsky et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BN3O3/c1-11(2,10(15)18)17-8-9(7-16-17)14-19-12(3,4)13(5,6)20-14/h7-8H,1-6H3,(H2,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIONNLYXWAHSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)(C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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